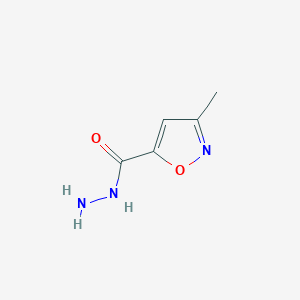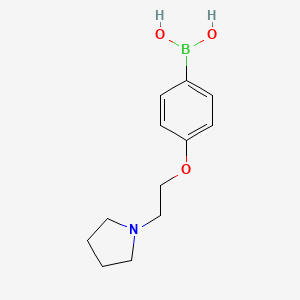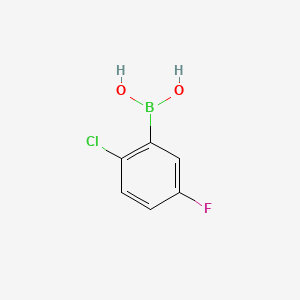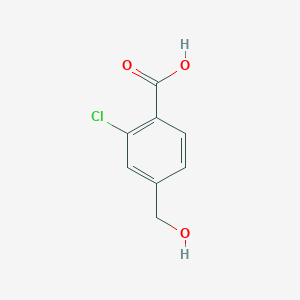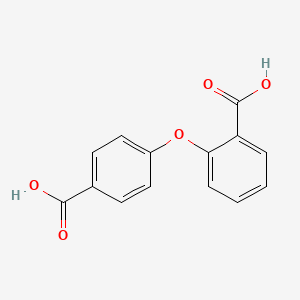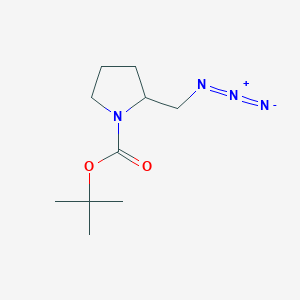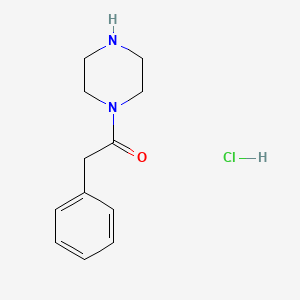
2-フェニル-1-(ピペラジン-1-イル)エタノン塩酸塩
概要
説明
“2-Phenyl-1-(piperazin-1-yl)ethanone hydrochloride” is a chemical compound with the CAS Number: 502653-18-1 . It has a molecular weight of 240.73 . The compound is typically stored in a refrigerator and is available in the form of a white to yellow powder or crystals .
Molecular Structure Analysis
The molecular formula of “2-Phenyl-1-(piperazin-1-yl)ethanone hydrochloride” is C12H16N2O . The InChI code is 1S/C12H16N2O.ClH/c15-12(14-8-6-13-7-9-14)10-11-4-2-1-3-5-11;/h1-5,13H,6-10H2;1H . The compound has a complex structure with a phenyl group (a benzene ring), a piperazine ring, and an ethanone group.Physical And Chemical Properties Analysis
The compound has a molecular weight of 204.27 g/mol . It has a topological polar surface area of 32.3 Ų . The compound has one hydrogen bond donor and two hydrogen bond acceptors . It has two rotatable bonds . The exact mass and the monoisotopic mass are 204.126263138 g/mol . The compound is a white to yellow powder or crystals .科学的研究の応用
薬品: 抗菌剤開発
2-フェニル-1-(ピペラジン-1-イル)エタノン塩酸塩は、新しい抗菌剤の開発に潜在力があることが示されています。 その構造は、さまざまな細菌株に対して著しい活性を有する化合物を合成するために利用でき、抗生物質耐性が高まっている時代においては不可欠です .
農業: 殺虫剤製剤
農業では、この化合物は殺虫剤としての有効性を検討することができます。 分子中に存在するピペラジン環は、殺虫特性で知られており、さらなる研究により、より効果的で環境に優しい新しい殺虫剤の開発につながる可能性があります .
材料科学: 重合反応
2-フェニル-1-(ピペラジン-1-イル)エタノン塩酸塩の化学構造は、重合反応を開始する候補となります。 これは、産業用途向けに独自の特性を持つ新規ポリマーを作成するために使用できます .
環境科学: 生態毒性学研究
この化合物の環境への影響は、生態毒性学において、その分解生成物とその生態系への影響を理解するために研究することができます。 このような研究は、新しい化学物質の使用に伴う環境リスクを評価するために不可欠です .
生化学: 酵素阻害
生化学では、研究者は2-フェニル-1-(ピペラジン-1-イル)エタノン塩酸塩が特定の酵素に対して持つ阻害効果を調査することができます。 これは、酵素機構と治療目的の酵素阻害剤の開発に関する洞察につながる可能性があります .
薬理学: 創薬
2-フェニル-1-(ピペラジン-1-イル)エタノン塩酸塩の薬理学的特性は、創薬のために探求することができます。 その分子構造は、CNS薬理学におけるピペラジン誘導体の関連性を考えると、中枢神経系疾患を標的とする薬物の設計のための足場として役立ちます .
Safety and Hazards
作用機序
Target of Action
It is known that piperazine derivatives, which include 2-phenyl-1-(piperazin-1-yl)ethanone hydrochloride, have a wide range of biological activities .
Mode of Action
Piperazine derivatives are known to interact with various targets, leading to a range of biological effects . More research is needed to elucidate the exact interactions of 2-Phenyl-1-(piperazin-1-yl)ethanone hydrochloride with its targets.
Biochemical Pathways
Given the broad biological activities of piperazine derivatives, it is likely that multiple pathways are affected .
Pharmacokinetics
The compound is a white to yellow powder or crystals, and it is recommended to be stored in a refrigerator . These properties may influence its bioavailability.
Result of Action
Piperazine derivatives are known to have various biological activities, including antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity .
Action Environment
The compound is recommended to be stored in a refrigerator, suggesting that temperature may affect its stability .
生化学分析
Biochemical Properties
2-Phenyl-1-(piperazin-1-yl)ethanone hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain receptors and enzymes, influencing their activity. The nature of these interactions often involves binding to active sites or allosteric sites, thereby modulating the function of the target biomolecule. This compound’s ability to form hydrogen bonds and hydrophobic interactions is crucial for its biochemical activity .
Cellular Effects
2-Phenyl-1-(piperazin-1-yl)ethanone hydrochloride affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. These changes can result in altered cellular metabolism, affecting processes such as energy production, cell growth, and apoptosis .
Molecular Mechanism
The molecular mechanism of 2-Phenyl-1-(piperazin-1-yl)ethanone hydrochloride involves its interaction with biomolecules at the molecular level. It can bind to specific receptors or enzymes, leading to inhibition or activation of their activity. This binding can result in conformational changes in the target biomolecule, affecting its function. Additionally, 2-Phenyl-1-(piperazin-1-yl)ethanone hydrochloride can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Phenyl-1-(piperazin-1-yl)ethanone hydrochloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to reduced efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context .
Dosage Effects in Animal Models
The effects of 2-Phenyl-1-(piperazin-1-yl)ethanone hydrochloride vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant changes in cellular and physiological processes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses can result in toxic or adverse effects, highlighting the importance of dosage optimization in research and therapeutic applications .
Metabolic Pathways
2-Phenyl-1-(piperazin-1-yl)ethanone hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and the levels of metabolites. Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential interactions with other compounds .
Transport and Distribution
The transport and distribution of 2-Phenyl-1-(piperazin-1-yl)ethanone hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The efficiency of transport and distribution can affect the compound’s overall efficacy and toxicity .
Subcellular Localization
2-Phenyl-1-(piperazin-1-yl)ethanone hydrochloride exhibits specific subcellular localization, which can impact its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to particular compartments or organelles within the cell. This localization is essential for its interaction with target biomolecules and subsequent biochemical effects .
特性
IUPAC Name |
2-phenyl-1-piperazin-1-ylethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c15-12(14-8-6-13-7-9-14)10-11-4-2-1-3-5-11;/h1-5,13H,6-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFZUNOXEDDALC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)CC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
502653-18-1 | |
| Record name | 2-phenyl-1-(piperazin-1-yl)ethan-1-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



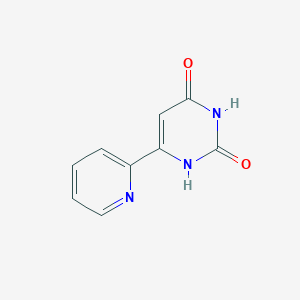
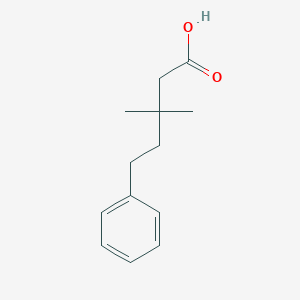
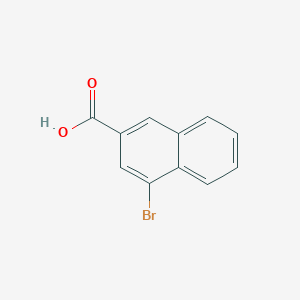
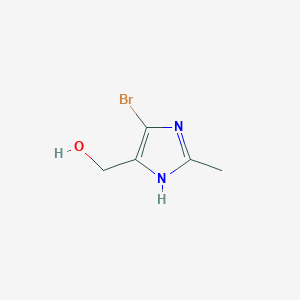

![[2-(4-Chlorophenyl)pyridin-3-yl]methanol](/img/structure/B1371301.png)
